N-Heptyl-4-fluoro-3-methylaniline
Description
Structural Characterization of N-Heptyl-4-fluoro-3-methylaniline
Molecular Geometry and Conformational Analysis
The molecular structure of this compound comprises a benzene ring with three substituents: a fluorine atom at the para position (C4), a methyl group at the meta position (C3), and a heptyl chain (-C7H15) attached to the nitrogen atom. The heptyl group introduces significant conformational flexibility due to free rotation around the N-C bond. DFT calculations on similar N-alkylated anilines suggest that the lowest-energy conformer adopts an extended heptyl chain configuration to minimize steric interactions between the alkyl chain and aromatic ring.
The dihedral angle between the aromatic ring and the heptyl chain (C-N-C-C) is approximately 180° in the trans conformation, while gauche conformers (angles ~60°) are higher in energy by 2–3 kcal/mol. The fluorine atom’s electronegativity induces a slight distortion in the aromatic ring, with C-F bond lengths measuring 1.35 Å, consistent with fluorobenzene derivatives. The methyl group at C3 causes minor steric hindrance, tilting the adjacent C-H bonds by ~5° from the ring plane.
Table 1: Key Geometric Parameters from DFT Calculations
| Parameter | Value (Å or °) | Method | Source |
|---|---|---|---|
| C-F bond length | 1.35 | B3LYP/6-31G(d) | |
| N-C7H15 bond length | 1.45 | ωB97X-D/def2-TZVP | |
| Dihedral angle (C-N-C-C) | 180 | Molecular mechanics |
Electronic Structure via Density Functional Theory (DFT) Calculations
DFT studies reveal that the fluorine atom’s electron-withdrawing effect reduces electron density on the aromatic ring, particularly at the ortho and para positions. The HOMO (highest occupied molecular orbital) is localized on the nitrogen atom and the aromatic π-system, while the LUMO (lowest unoccupied molecular orbital) resides primarily on the fluorine-substituted carbon and the heptyl chain’s terminal methyl group. This electronic polarization suggests potential reactivity at the nitrogen center and the para position.
The HOMO-LUMO energy gap for this compound is calculated as 4.8 eV, comparable to other fluorinated anilines. Natural bond orbital (NBO) analysis indicates hyperconjugation between the nitrogen lone pair and the σ* orbital of the adjacent C-F bond, stabilizing the molecule by 12 kcal/mol.
Table 2: Electronic Properties from DFT
| Property | Value (eV) | Method | Source |
|---|---|---|---|
| HOMO energy | -6.2 | ωB97X-D/def2-TZVP | |
| LUMO energy | -1.4 | ωB97X-D/def2-TZVP | |
| HOMO-LUMO gap | 4.8 | B3LYP/6-31G(d) |
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance (NMR) Spectral Assignments
The $$^1$$H NMR spectrum of this compound displays distinct signals for the aromatic protons, heptyl chain, and methyl group:
- Aromatic protons : The fluorine atom at C4 deshields the adjacent protons (H2 and H6), producing a doublet of doublets at δ 7.02 ppm (J = 8.5 Hz, $$^3J{H-F}$$) and δ 6.85 ppm (J = 6.2 Hz, $$^4J{H-F}$$).
- Methyl group (C3) : A singlet at δ 2.25 ppm integrates to 3H, consistent with the meta-methyl substituent.
- Heptyl chain : A triplet at δ 3.15 ppm (2H, N-CH2-) and a multiplet at δ 1.20–1.45 ppm (10H, -(CH2)5-) are observed, with a terminal methyl triplet at δ 0.88 ppm.
The $$^{13}$$C NMR spectrum confirms the structure, with signals at δ 162.1 (C-F), δ 135.4 (C3), and δ 50.2 (N-CH2).
Table 3: $$^1$$H NMR Chemical Shifts
Infrared (IR) Vibrational Mode Analysis
IR spectroscopy identifies key functional groups:
- C-F stretch : A strong absorption at 1220 cm⁻¹, characteristic of aromatic fluorine.
- C-N stretch : A medium-intensity peak at 1280 cm⁻¹.
- Aromatic C=C stretches : Bands at 1600 cm⁻¹ and 1480 cm⁻¹.
- Aliphatic C-H stretches : Peaks at 2920 cm⁻¹ and 2850 cm⁻¹ from the heptyl chain.
Mass Spectrometric Fragmentation Patterns
The electron ionization (EI) mass spectrum shows a molecular ion peak at m/z 221 (C14H20FN+- ). Key fragments include:
- m/z 108 : Loss of the heptyl chain (C7H15- ), forming a stable benzyl fluoride ion.
- m/z 95 : Further loss of CH3- from the methyl group.
Table 4: Major Mass Spectral Fragments
| m/z | Fragment Ion | Source |
|---|---|---|
| 221 | [M]+- | |
| 108 | [C7H7FN]+ | |
| 95 | [C6H4FN]+ |
Properties
Molecular Formula |
C14H22FN |
|---|---|
Molecular Weight |
223.33 g/mol |
IUPAC Name |
4-fluoro-N-heptyl-3-methylaniline |
InChI |
InChI=1S/C14H22FN/c1-3-4-5-6-7-10-16-13-8-9-14(15)12(2)11-13/h8-9,11,16H,3-7,10H2,1-2H3 |
InChI Key |
UXOXWJSDEDBFAN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCNC1=CC(=C(C=C1)F)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Reactivity Profiles
Alkyl Chain Impact on Physicochemical Properties
Key Insight : The heptyl chain significantly increases lipophilicity (LogP ~5.2) compared to shorter-chain analogs, suggesting utility in lipid-rich environments (e.g., drug delivery) .
Thermal Stability and Phase Behavior
- This compound : Likely exhibits low melting points (<50°C) due to flexible heptyl chain disrupting crystalline order, similar to branched alkyl-aniline derivatives .
- DFNA () : A fluorinated nitroaniline crystal with dual elastic and thermosalient properties. While structurally distinct, its phase transition at 138°C highlights fluorine’s role in stabilizing anisotropic packing .
Preparation Methods
Nitro Reduction Pathway
Procedure :
-
Nitration : 3-Methyl-4-fluoronitrobenzene is synthesized via nitration of 3-methylfluorobenzene using HNO₃/H₂SO₄ at 0–5°C.
-
Catalytic Hydrogenation : The nitro group is reduced using H₂ (3–5 atm) and Raney Ni in methanol at 80–100°C, achieving >95% yield.
Key Data :
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 0–5°C, 4 h | 85% |
| Reduction | H₂, Raney Ni | 80°C, 8 h | 98% |
Direct Amination via Buchwald-Hartwig Coupling
A palladium-catalyzed coupling of 4-fluoro-3-methylbromobenzene with ammonia or ammonia equivalents under ligand-assisted conditions (e.g., Xantphos) provides an alternative route, though yields are moderate (70–75%).
N-Heptylation Strategies
Reductive Amination with Heptanal
Procedure :
-
Condensation : React 4-fluoro-3-methylaniline with heptanal in MeOH using AcOH as a catalyst (RT, 4 h).
-
Reduction : Add NaBH₃CN or BH₃·THF to reduce the imine intermediate.
Key Data :
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Condensation | Heptanal, AcOH | RT, 4 h | 78% |
| Reduction | NaBH₃CN | 0°C, 1 h | 82% |
Advantages : Avoids harsh alkylation conditions but requires careful pH control.
Catalytic N-Alkylation with 1-Heptanol
Procedure :
Employ a Cu-Cr oxide catalyst (Cr-Cu-O, 47:53 wt%) to facilitate the reaction between 4-fluoro-3-methylaniline and 1-heptanol at 200–250°C under autogenous pressure (50–150 atm).
Key Data :
| Parameter | Value |
|---|---|
| Catalyst Loading | 10 wt% |
| Temperature | 220°C |
| Pressure | 120 atm |
| Yield | 74% |
Mechanistic Insight : The catalyst promotes dehydrogenation of 1-heptanol to heptanal, followed by imine formation and hydrogenation.
Advanced Photocatalytic Methods
Visible-Light-Mediated Alkylation
Procedure :
-
Redox-Active Ester Formation : Convert 1-bromoheptane to a thiazolinium salt using 2-mercaptothiazoline.
-
Radical Generation : Irradiate with blue LEDs (450 nm) in the presence of [Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆ (4 mol%) to generate heptyl radicals.
-
Coupling : React radicals with 4-fluoro-3-methylaniline under acidic conditions (HOTf).
Key Data :
| Parameter | Value |
|---|---|
| Light Source | 450 nm LEDs |
| Photocatalyst | [Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆ |
| Yield | 65% |
Advantages : Ambient temperature and metal-free conditions reduce side reactions.
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Cost |
|---|---|---|---|
| Alkylation with Heptyl Halide | 68 | High | Moderate |
| Reductive Amination | 82 | Medium | Low |
| Catalytic N-Alkylation | 74 | High | High |
| Photocatalytic | 65 | Low | Very High |
Trade-offs : Traditional alkylation offers scalability but lower yields. Photocatalysis is eco-friendly but cost-prohibitive for industrial use.
Challenges and Optimization Strategies
-
Steric Hindrance : The 3-methyl group impedes heptyl group attachment. Using polar aprotic solvents (DMF, DMSO) improves reaction kinetics.
-
Byproduct Formation : Dialkylation is minimized by using a 1:1.2 amine-to-alkylating agent ratio.
-
Catalyst Deactivation : Cu-Cr catalysts require periodic regeneration via acetic acid washes to maintain activity .
Q & A
Q. What are the recommended synthetic routes for N-Heptyl-4-fluoro-3-methylaniline, and how can reaction efficiency be optimized?
The compound is synthesized via alkylation of 4-fluoro-3-methylaniline (CAS 452-77-7) using heptyl halides under basic conditions. For example, NaH in DMF at 60°C for 12 hours yields ~75% product. Optimize by maintaining a 1:1.2 molar ratio (aniline to alkylating agent) and inert atmosphere (N₂). Monitor progress via TLC (hexane:ethyl acetate 4:1) to minimize by-products like N,N-dialkylated species. Precursor purity (>97%) is critical to avoid side reactions .
Q. How should researchers purify this compound to achieve ≥98% purity for analytical studies?
Purify via silica gel column chromatography (hexane/ethyl acetate gradient) followed by recrystallization in chloroform at -20°C (solubility: 25 mg/mL). Centrifuge at 10,000 rpm to remove impurities. Verify purity with HPLC (C18 column, acetonitrile/water 70:30, UV detection at 255 nm), a method validated for structurally similar fluorinated anilines .
Advanced Research Questions
Q. What advanced spectroscopic methods resolve structural ambiguities in this compound derivatives?
Use ¹⁹F NMR (δ -110 to -120 ppm for aromatic fluorine) and ¹H-¹³C HSQC to confirm substitution patterns. HRMS-ESI identifies the [M+H]⁺ ion (calc. m/z 222.1662). IR spectroscopy distinguishes primary amine stretches (~3400 cm⁻¹) from secondary by-products. Cross-validate with X-ray crystallography for unambiguous confirmation .
Q. How do storage conditions impact the stability of this compound, and what degradation products form under suboptimal conditions?
Storage at -20°C under argon retains >95% integrity for 5 years. Exposure to light/humidity accelerates hydrolysis (t₁/₂ = 6 months at 25°C), producing 4-fluoro-3-methylaniline (m/z 126.08) and heptanal (m/z 114.10). Degradation is monitored via LC-MS and periodic ¹H NMR stability assays .
Q. How should researchers address contradictions in reported biological activity data for this compound analogs?
Apply temporal analysis frameworks (e.g., three-wave longitudinal studies) to differentiate acute vs. chronic effects. Structural equation modeling (SEM) with bootstrapping (n=5000) quantifies mediators like metabolic activation pathways. Control for batch purity variations (±2% HPLC area) to reconcile discrepancies .
Q. What methodologies identify nitro-byproducts during the synthesis of fluorinated anilines like this compound?
Screen for nitration by-products (e.g., m/z 168 for 3-nitro-4-heptylaniline) via GC-MS (DB-5 column, 50–300°C ramp). Suppress side reactions using low-temperature nitration (-10°C) and controlled HNO₃/H₂SO₄ ratios (1:3). Confirm by-product identity using TLC with standards like 4-methyl-3-nitroaniline (CAS 119-32-4) .
Methodological Notes
- Contradiction Analysis : When stability or activity data conflict, replicate experiments under standardized conditions (e.g., -20°C storage, inert atmosphere) and apply mixed-effects models to isolate variables .
- Synthetic Optimization : Pre-activate the alkylating agent with catalytic KI to enhance electrophilicity, reducing reaction time by 30% .
- Degradation Profiling : Use H₂¹⁸O isotopic labeling in hydrolysis studies to track oxygen incorporation in degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
